molecular formula C14H10ClN3O3S B5753236 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5753236
M. Wt: 335.8 g/mol
InChI Key: ZQYYRVATCGUOIA-UHFFFAOYSA-N
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Description

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide, also known as NClNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, particularly in the area of cancer treatment.

Scientific Research Applications

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

Mechanism of Action

The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. Microtubules are essential for the proper functioning of cells, and their disruption can lead to cell death. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide binds to the colchicine site of tubulin, preventing its polymerization and leading to the disruption of microtubules.
Biochemical and Physiological Effects:
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that result in cell death. Additionally, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components. Autophagy is a crucial mechanism for the elimination of damaged cells and is often dysregulated in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide for lab experiments is its high potency against cancer cells. Additionally, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of novel delivery systems for N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide and its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Finally, the development of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity towards cancer cells is an important area of research for the development of novel cancer therapies.

Synthesis Methods

The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction between 2-chloro-5-nitroaniline and thiophosgene, followed by the reaction with benzoyl chloride. The resulting product is then purified through recrystallization to obtain N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide in its pure form.

properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-11-7-6-10(18(20)21)8-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYYRVATCGUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide

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